N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]-5-phenyl-2H-triazole-4-carboxamide
Description
N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]-5-phenyl-2H-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a triazole ring, and an oxolane moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]-5-phenyl-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-16(15-14(20-22-21-15)10-5-2-1-3-6-10)17-13-9-11(18-19-13)12-7-4-8-24-12/h1-3,5-6,9,12H,4,7-8H2,(H,20,21,22)(H2,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCDDXGHXSKVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=NN2)NC(=O)C3=NNN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]-5-phenyl-2H-triazole-4-carboxamide typically involves multi-step organic reactions
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Formation of the Pyrazole Ring: : The synthesis begins with the reaction of hydrazine with a diketone to form the pyrazole ring. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol.
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Formation of the Triazole Ring: : The pyrazole intermediate is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. This step often requires a copper(I) catalyst and a base such as sodium ascorbate.
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Introduction of the Oxolane Group: : The final step involves the introduction of the oxolane group through a nucleophilic substitution reaction. This can be achieved by reacting the triazole intermediate with an oxolane derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]-5-phenyl-2H-triazole-4-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]-5-phenyl-2H-triazole-4-carboxamide has a wide range of applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
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Industry: : It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]-5-phenyl-2H-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]-5-phenyl-2H-triazole-4-carboxamide can be compared with other similar compounds such as:
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N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]-5-phenyl-2H-triazole-4-carboxylate: : Similar structure but with a carboxylate group instead of a carboxamide.
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N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]-5-phenyl-2H-triazole-4-thioamide: : Contains a thioamide group, which may confer different chemical and biological properties.
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N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]-5-phenyl-2H-triazole-4-sulfonamide: : Features a sulfonamide group, which can affect its solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
